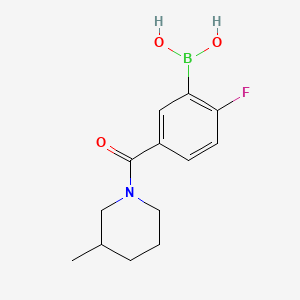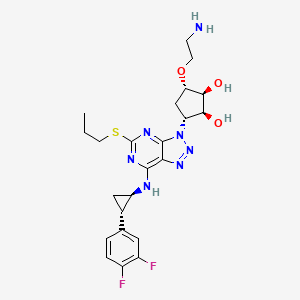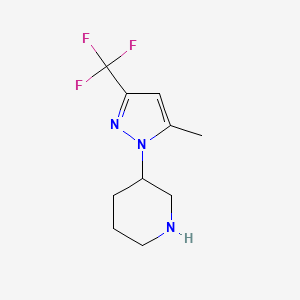![molecular formula C12H13N5O4 B13428963 (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs These compounds are characterized by their ability to mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazo[2,1-f]purine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the purine ring.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study nucleic acid interactions. Its ability to mimic natural nucleosides makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, nucleoside analogs like this compound are often explored for their potential as antiviral or anticancer agents. They can interfere with the replication of viral genomes or the proliferation of cancer cells.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains and the inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol apart from these compounds is its unique imidazo[2,1-f]purine core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C12H13N5O4 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9+,12-/m1/s1 |
InChIキー |
LRPBXXZUPUBCAP-QRKAXHLRSA-N |
異性体SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
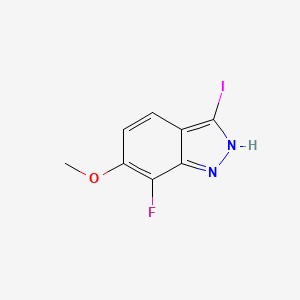
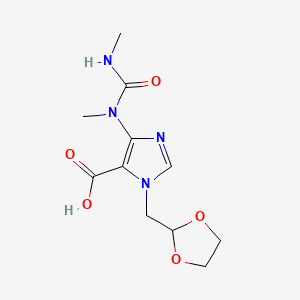
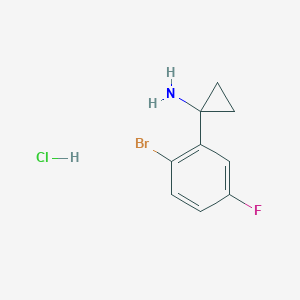
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
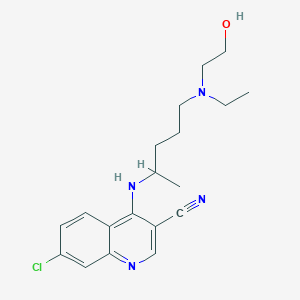
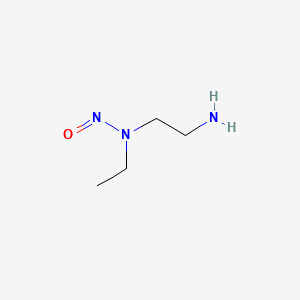
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


